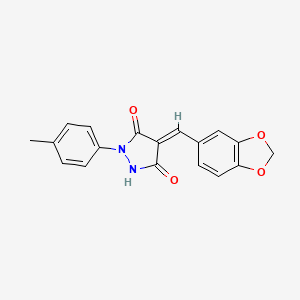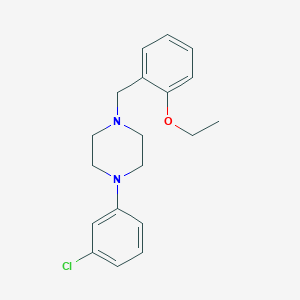![molecular formula C18H18FNO2 B4977521 N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as FPEMA, is a chemical compound that has gained interest in scientific research due to its potential use in various fields, including medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce oxidative stress. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a low toxicity profile, suggesting its potential use as a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to the animals. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a long half-life, which allows for longer-lasting effects. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Direcciones Futuras
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential use as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide and its effects on different biochemical pathways in the body. Finally, more research is needed to optimize the synthesis method of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine to form N-[2-(4-fluorophenyl)ethyl]-4-methoxyphenylacetamide, which is then dehydrated to form N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
Propiedades
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-9-4-14(5-10-17)6-11-18(21)20-13-12-15-2-7-16(19)8-3-15/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFDOPXGKOSRS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4977451.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)
![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)